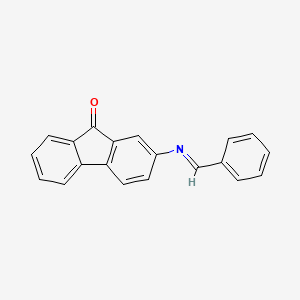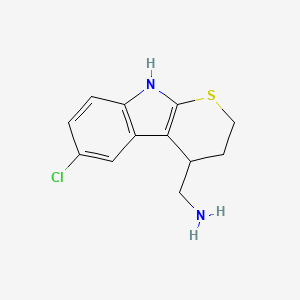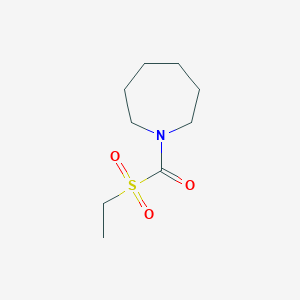
Molinate-sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Molinate-sulfone can be synthesized through the oxidation of molinate using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of molinate to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Molinate-sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its parent compound, molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Molinate-sulfone has several applications in scientific research:
Mecanismo De Acción
Molinate-sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It covalently modifies the cysteine residues in the active site of the enzyme, leading to irreversible inhibition . This inhibition affects the metabolism of aldehydes, which can have various physiological and toxicological consequences .
Comparación Con Compuestos Similares
Similar Compounds
Molinate: The parent compound of molinate-sulfone, used as a herbicide.
Molinate-sulfoxide: Another metabolite of molinate, with similar inhibitory effects on enzymes.
Other Thiocarbamates: Compounds like EPTC and pebulate, which share similar herbicidal properties.
Uniqueness
This compound is unique in its potent inhibitory effects on ALDH compared to its parent compound and other metabolites . Its ability to covalently modify enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
azepan-1-yl(ethylsulfonyl)methanone |
InChI |
InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
Clave InChI |
YDGVBAZMNPWLGE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


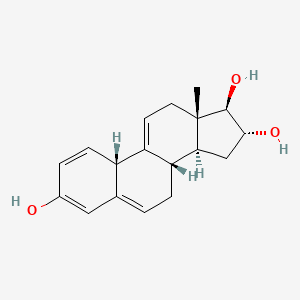
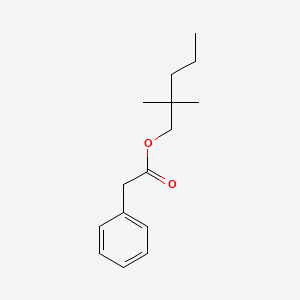
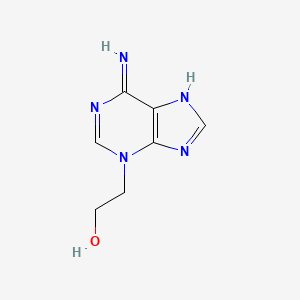


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

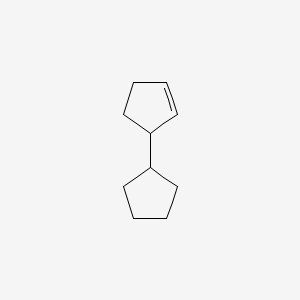
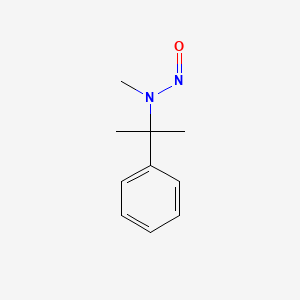
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

